molecular formula C7H15NO B6229596 (1,3,3-trimethylazetidin-2-yl)methanol CAS No. 2411419-60-6

(1,3,3-trimethylazetidin-2-yl)methanol

Cat. No.: B6229596
CAS No.: 2411419-60-6
M. Wt: 129.2
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Description

Its structure comprises a four-membered azetidine ring substituted with three methyl groups and a hydroxymethyl side chain. This configuration imparts unique steric and electronic properties, making it a candidate for studying bioactivity, solubility, and reactivity.

Properties

CAS No.

2411419-60-6

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-trimethylazetidin-2-yl)methanol typically involves the reaction of 2-azetidinone with a suitable methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride to facilitate the methylation process. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: (1,3,3-Trimethylazetidin-2-yl)formaldehyde or (1,3,3-trimethylazetidin-2-yl)carboxylic acid.

    Reduction: (1,3,3-Trimethylazetidin-2-yl)methanamine.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

(1,3,3-Trimethylazetidin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1,3,3-trimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The azetidine ring’s unique structure may also contribute to its biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from studies on related azetidine derivatives and aliphatic alcohols. Below is a comparative analysis based on general chemical principles and analogous systems:

Table 1: Key Properties of Azetidine Derivatives and Aliphatic Alcohols

Compound Class Example Key Characteristics Bioactivity/Applications
Azetidine-based alcohols (1,3,3-Trimethylazetidin-2-yl)methanol - Compact, rigid structure due to the azetidine ring.
- Potential for hydrogen bonding via -OH group.
Limited data; hypothesized for CNS or antimicrobial activity.
Pyrimidine thioureas 1-(2-Hydroxybenzylidene)-3-(pyrimidin-2-yl)thiourea [] - Antifungal and antibacterial properties.
- Synthesized via condensation reactions.
Antimicrobial agents against S. aureus and E. coli.
Triazole hydrazones Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate [] - Complex heterocyclic framework.
- High thermal stability.
Investigated for antitumor and anti-inflammatory roles.
Phenoxyethoxyethanols 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol [] - Surfactant-like properties.
- High purity (100% concentration).
Industrial applications (e.g., emulsifiers).

Key Findings from Analogous Systems

Bioactivity: Azetidine derivatives, such as those with hydroxymethyl groups, often exhibit enhanced solubility compared to non-polar analogs, which is critical for drug bioavailability . For example, pyrimidine thioureas demonstrate moderate antimicrobial activity (MIC values: 8–32 µg/mL) against gram-positive bacteria , suggesting that "this compound" could be optimized for similar applications.

Synthetic Complexity: The synthesis of azetidine alcohols typically involves multi-step reactions, including ring-closing strategies and functional group modifications. This contrasts with simpler aliphatic alcohols like 2-methylaminoethanol derivatives, which are synthesized via direct condensation or esterification .

Thermodynamic Stability : Four-membered rings (e.g., azetidines) are inherently strained, reducing their thermodynamic stability compared to five- or six-membered heterocycles (e.g., triazoles or thiadiazoles). This strain may enhance reactivity but limit shelf-life .

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